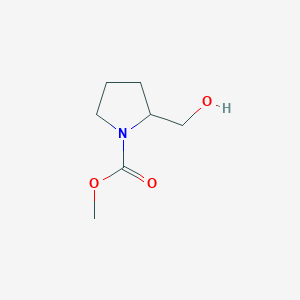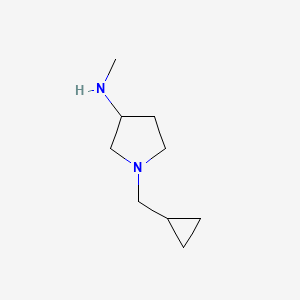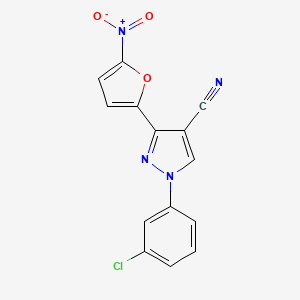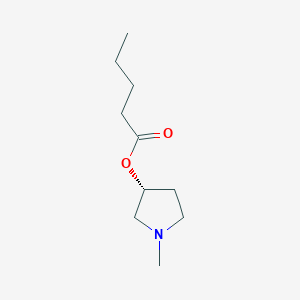
(R)-1-Methylpyrrolidin-3-yl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Methylpyrrolidin-3-yl pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a pentanoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methylpyrrolidin-3-yl pentanoate typically involves the esterification of ®-1-Methylpyrrolidin-3-ol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-1-Methylpyrrolidin-3-yl pentanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as immobilized enzymes can also be explored to achieve a more environmentally friendly synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Methylpyrrolidin-3-yl pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ®-1-Methylpyrrolidin-3-ol and pentanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although these are less common for esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: ®-1-Methylpyrrolidin-3-ol and pentanoic acid.
Reduction: ®-1-Methylpyrrolidin-3-yl pentanol.
Oxidation: Various oxidized products depending on the conditions.
Wissenschaftliche Forschungsanwendungen
®-1-Methylpyrrolidin-3-yl pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-1-Methylpyrrolidin-3-yl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol, ®-1-Methylpyrrolidin-3-ol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butyrate: Another ester with a similar structure but different alkyl chain length.
Ethyl acetate: A common ester used in various applications, with a shorter alkyl chain.
Isopropyl butyrate: An ester with a branched alkyl chain.
Uniqueness
®-1-Methylpyrrolidin-3-yl pentanoate is unique due to its combination of a pyrrolidine ring and a pentanoate ester group, which imparts specific chemical and biological properties not found in simpler esters. This uniqueness makes it valuable in specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
[(3R)-1-methylpyrrolidin-3-yl] pentanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-10(12)13-9-6-7-11(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
SZFUHGJKXJEAMS-SECBINFHSA-N |
Isomerische SMILES |
CCCCC(=O)O[C@@H]1CCN(C1)C |
Kanonische SMILES |
CCCCC(=O)OC1CCN(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


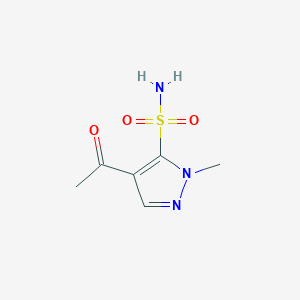

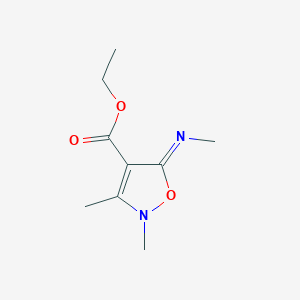
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)

![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)
![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)
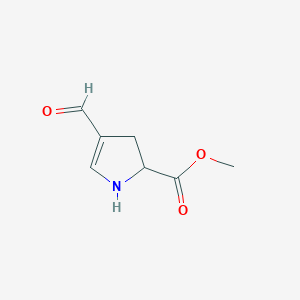

![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
